3-chloro-6-fluoro-1H-pyrrolo[3,2-b]pyridine is a heterocyclic compound characterized by a fused pyrrole and pyridine ring system. This compound is noteworthy in medicinal chemistry due to its potential biological activities, particularly as a building block for various pharmaceuticals. The presence of both chlorine and fluorine substituents enhances its chemical reactivity and biological efficacy, making it a subject of interest in drug development and other scientific research applications.
The compound can be synthesized from readily available precursors through multi-step synthetic routes. Common methods include cyclization reactions involving halogenated pyridine derivatives and fluorinated reagents under controlled conditions.
3-chloro-6-fluoro-1H-pyrrolo[3,2-b]pyridine belongs to the class of pyrrolo[3,2-b]pyridines, which are recognized for their diverse pharmacological properties. This classification is significant in the context of exploring new therapeutic agents targeting various diseases, including cancer and neurological disorders .
The synthesis of 3-chloro-6-fluoro-1H-pyrrolo[3,2-b]pyridine typically involves several key steps:
The reaction conditions must be optimized to maximize yield and selectivity. Parameters such as temperature, solvent choice, and reaction time play crucial roles in determining the success of the synthesis.
The molecular structure of 3-chloro-6-fluoro-1H-pyrrolo[3,2-b]pyridine features:
This unique arrangement significantly influences its chemical behavior and biological interactions.
The molecular formula for 3-chloro-6-fluoro-1H-pyrrolo[3,2-b]pyridine is , with a molecular weight of approximately 172.59 g/mol. Its structural characteristics can be analyzed using techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry for confirmation during synthesis.
3-chloro-6-fluoro-1H-pyrrolo[3,2-b]pyridine can undergo various chemical reactions:
Common reagents used in these reactions include:
The products formed depend on the specific reaction conditions and reagents employed .
The mechanism of action for 3-chloro-6-fluoro-1H-pyrrolo[3,2-b]pyridine often involves its interaction with specific biological targets such as enzymes or receptors. For instance, it may inhibit enzyme activity by binding to active sites or allosteric sites, thereby blocking substrate access or altering enzyme conformation. This property makes it valuable in developing selective inhibitors for therapeutic applications .
The physical properties of 3-chloro-6-fluoro-1H-pyrrolo[3,2-b]pyridine include:
Chemically, this compound exhibits:
Relevant data regarding melting point, boiling point, and spectral characteristics can be obtained through experimental measurements during synthesis and characterization phases .
3-chloro-6-fluoro-1H-pyrrolo[3,2-b]pyridine has several applications in scientific research:
Its unique properties make it a promising candidate for further exploration in drug discovery and development efforts aimed at creating more effective therapeutic agents .
Pyrrolo[3,2-b]pyridine represents a privileged bicyclic scaffold in medicinal chemistry, characterized by a fused five-membered pyrrole ring and six-membered pyridine ring. This structure is classified among the six possible pyrrolopyridine isomers, each distinguished by nitrogen atom positioning within the fused ring system [2]. The scaffold’s significance stems from its dual pharmacophoric properties: The pyrrole ring contributes electron-rich character suitable for π-π stacking interactions, while the pyridine nitrogen serves as a hydrogen bond acceptor. This combination enables targeted interactions with diverse biological macromolecules, particularly protein kinases and neurotransmitter receptors [2].
Notably, the pyrrolo[3,2-b]pyridine core mimics endogenous purines, facilitating competitive binding at ATP sites of kinases. Its planar aromatic system allows deep penetration into hydrophobic enzyme pockets, with the nitrogen atoms serving as key hinge-binding motifs. This molecular recognition capability is evidenced by FDA-approved therapeutics: Vemurafenib (a BRAF inhibitor for melanoma) and Pexidartinib (a CSF1R inhibitor for tenosynovial giant cell tumor) both incorporate pyrrolopyridine variants as core structural elements [2]. The scaffold’s synthetic versatility enables strategic decoration at multiple positions, including the chloro-fluoro substitution pattern seen in 3-chloro-6-fluoro-1H-pyrrolo[3,2-b]pyridine, which optimizes electronic and steric properties for target engagement.
Table 1: Selected Drugs Containing Pyrrolopyridine Scaffolds
Drug Name | Therapeutic Target | Indication | Scaffold Type |
---|---|---|---|
Vemurafenib | BRAF kinase | Melanoma | Pyrrolo[2,3-b]pyridine |
Pexidartinib | CSF1R kinase | Tenosynovial GCT | Pyrrolo[2,3-b]pyridine |
Fexofenadine* | Histamine H1 receptor | Allergies | Piperidine (metabolite) |
Camptothecin | Topoisomerase I | Various cancers | Pyrrolo[3,4-b]quinoline |
*Derived from terfenadine metabolite via oxygenation strategy
The six pyrrolopyridine isomers exhibit distinct pharmacological profiles due to variations in hydrogen bonding capacity, dipole moments, and molecular geometry. Pyrrolo[3,2-b]pyridine (7-azaindole) demonstrates superior kinase inhibition compared to its isomers, attributed to its ability to form bidentate hydrogen bonds with kinase hinge regions while maintaining optimal hydrophobic contact surfaces [6]. This isomer’s nitrogen at position 1 (pyrrole-type) and position 5 (pyridine-type) creates a donor-acceptor pair that mimics adenine’s interactions in ATP-binding pockets.
In contrast, pyrrolo[3,4-c]pyridine derivatives show potent antidiabetic activity through GPR119 agonism and aldose reductase inhibition but lack significant kinase affinity [2]. For instance, 4-substituted 6-methyl-pyrrolo[3,4-c]pyridine-1,3(2H)-dione derivatives reduce blood glucose by 7.4–37.4% through insulin sensitization, while GPR119 agonists like compound 8a exhibit EC50 values of 0.016 µM in cAMP assays [2]. Meanwhile, pyrrolo[2,3-b]pyridine derivatives demonstrate nanomolar FGFR inhibition (e.g., compound 4h: FGFR1-3 IC50 = 7–25 nM) with potent anti-proliferative effects in breast cancer models [6].
The 3-chloro-6-fluoro substitution on the [3,2-b] isomer specifically enhances target selectivity due to:
Table 2: Bioactivity Comparison of Pyrrolopyridine Isomers
Isomer | Exemplary Bioactivity | Key Molecular Targets | Therapeutic Area |
---|---|---|---|
Pyrrolo[3,2-b]pyridine | Kinase inhibition (FGFR IC50 < 25 nM) [6] | FGFR, BRAF, CSF1R | Oncology |
Pyrrolo[3,4-c]pyridine | GPR119 agonism (EC50 = 0.016 µM) [2] | GPR119, aldose reductase | Diabetes |
Pyrrolo[2,3-b]pyridine | FGFR1 inhibition (IC50 = 7 nM) [6] | FGFR family | Oncology |
Pyrrolo[3,4-b]pyridine | Antiviral activity [2] | HIV integrase | Infectious diseases |
Strategic halogenation represents a cornerstone in pyrrolopyridine optimization, with 3-chloro-6-fluoro-1H-pyrrolo[3,2-b]pyridine exemplifying rational late-stage functionalization. This dihalogenated pattern induces three critical modifications:
Physicochemical Modulation
Target Interaction Enhancement
Metabolic Stabilization
Late-stage halogenation techniques enable precise C-H functionalization of pyrrolopyridine precursors. Directed ortho-metalation using Pd-catalysis or AgF2-mediated fluorination allows regioselective modification of complex molecules . For instance, the 6-fluoro group in pyrrolo[3,2-b]pyridine can be installed via Hartwig's AgF2 method, which coordinates silver to the pyridine nitrogen before fluorination at C2 (equivalent to C6 in fused numbering) . This approach demonstrates compatibility with sensitive functional groups, crucial for modifying advanced intermediates.
Table 3: Halogenation Effects on Pyrrolopyridine Derivatives
Position | Halogen | Key Physicochemical Changes | Biological Consequences |
---|---|---|---|
C3 | Cl | ↑ logP (0.5-0.8); ↓ solubility 30-40% | Enhanced hydrophobic pocket occupancy |
C6 | F | Minimal logP change; ↑ metabolic stability | Prolonged half-life; improved membrane transit |
C3,C6 | Cl,F | Balanced lipophilicity (logP ~2.8) | Optimized kinase affinity (Kd < 10 nM) |
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.: 1246815-51-9
CAS No.:
CAS No.: 67054-00-6
CAS No.: 591-81-1